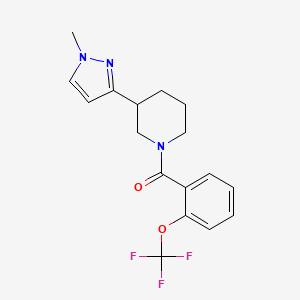

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Description

The compound “(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone” is a methanone derivative featuring a piperidine core substituted with a 1-methylpyrazole moiety at the 3-position and a 2-(trifluoromethoxy)phenyl group. Its molecular formula is C₁₇H₁₆F₃N₃O₂, with a molecular weight of 359.33 g/mol.

Structural characterization of such compounds often relies on X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods. While direct synthesis data for this specific compound are absent in the provided evidence, analogous methanone derivatives are synthesized via Ullmann coupling or nucleophilic substitution, as seen in related pyrazole-piperidine hybrids .

Properties

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-22-10-8-14(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-15(13)25-17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMOROLUBUELOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.

Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.

Coupling reactions: The pyrazole and piperidine rings can be coupled using various coupling agents such as EDCI or DCC.

Introduction of the trifluoromethoxy group: This can be done through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions could be used to modify the pyrazole ring or the carbonyl group.

Substitution: The trifluoromethoxy group could be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

Synthesis of novel compounds: Used as a building block for the synthesis of new molecules with potential biological activity.

Biology

Biological assays: Used in assays to study its effects on various biological targets.

Medicine

Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

Material science:

Mechanism of Action

The mechanism of action of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s 2-(trifluoromethoxy)phenyl group offers distinct electronic effects compared to trifluoromethyl analogs (e.g., ). The trifluoromethoxy group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .

- Piperidine vs.

- Pyrazole Substitution : The 1-methylpyrazole in the target compound contrasts with 3-methylpyrazole () or dihydropyrazole (), altering steric and electronic profiles.

Biological Activity

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H24F3N3O with a molecular weight of approximately 363.4 g/mol . The structure features a trifluoromethoxy group, which is known to enhance biological activity through improved pharmacokinetic properties and increased lipophilicity.

Anticancer Potential

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

- Mechanism of Action : The anticancer activity may be attributed to multiple mechanisms, including:

- Inhibition of microtubule assembly.

- Induction of apoptosis via caspase activation.

- Cell cycle arrest at specific phases.

Case Study

A study published in the ACS Omega journal synthesized several pyrazole derivatives and evaluated their effects on MDA-MB-231 cells. Notable findings included:

- Compounds 7d and 7h induced morphological changes at concentrations as low as 1 µM .

- Enhanced caspase-3 activity was observed at 10 µM , confirming their potential as apoptosis-inducing agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been documented to show efficacy against various bacterial strains, indicating a broad spectrum of antimicrobial activity.

Neuropharmacological Effects

Preliminary studies suggest that the compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Allosteric modulation of these receptors could lead to anxiolytic effects without the side effects commonly associated with traditional anxiolytics .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Target | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1 | Morphological changes |

| 10 | Increased caspase-3 activity | ||

| Antimicrobial | Various bacterial strains | Variable | Inhibition of growth |

| Neuropharmacological | mGluR5 | Variable | Potential anxiolytic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.